Cas no 1805041-18-2 (2-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-3-sulfonamide)

2-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-3-sulfonamide is a fluorinated pyridine derivative with a sulfonamide functional group, exhibiting potential utility in pharmaceutical and agrochemical applications. Its difluoromethyl and fluoro substituents enhance metabolic stability and bioavailability, while the hydroxypyridine core offers versatility in chemical modifications. The sulfonamide moiety contributes to strong binding interactions with biological targets, making it a promising intermediate for drug discovery. This compound’s structural features suggest compatibility with enzyme inhibition, particularly in therapeutic areas requiring selective modulation. Its well-defined reactivity profile allows for precise derivatization, supporting its use in the synthesis of bioactive molecules.
2-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-3-sulfonamide structure
1805041-18-2 structure
Product name:2-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-3-sulfonamide
CAS No:1805041-18-2
MF:C6H5F3N2O3S
Molecular Weight:242.175710439682
CID:4881245

2-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-3-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-3-sulfonamide
    • インチ: 1S/C6H5F3N2O3S/c7-2-1-3(15(10,13)14)4(5(8)9)11-6(2)12/h1,5H,(H,11,12)(H2,10,13,14)
    • InChIKey: ZBVFNZQVWOZQNT-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C(NC=1C(F)F)=O)F)(N)(=O)=O

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 461
  • XLogP3: -0.6
  • トポロジー分子極性表面積: 97.6

2-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-3-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029037047-1g
2-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-3-sulfonamide
1805041-18-2 95%
1g
$3,126.60 2022-04-01
Alichem
A029037047-250mg
2-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-3-sulfonamide
1805041-18-2 95%
250mg
$960.40 2022-04-01
Alichem
A029037047-500mg
2-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-3-sulfonamide
1805041-18-2 95%
500mg
$1,701.85 2022-04-01

2-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-3-sulfonamide 関連文献

2-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-3-sulfonamideに関する追加情報

Introduction to 2-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-3-sulfonamide (CAS No. 1805041-18-2)

2-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-3-sulfonamide, with the CAS number 1805041-18-2, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a difluoromethyl group, a fluorine atom, and a hydroxyl group, all of which contribute to its potential therapeutic applications.

The molecular structure of 2-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-3-sulfonamide is particularly intriguing due to its multifunctional nature. The presence of the difluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the fluorine atom and hydroxyl group provide additional sites for potential biological interactions. These structural elements collectively make this compound a promising candidate for various drug discovery programs.

Recent studies have focused on the pharmacological properties of 2-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-3-sulfonamide. One notable area of research is its potential as an anti-inflammatory agent. In vitro and in vivo studies have demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 2-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-3-sulfonamide could be a valuable therapeutic option for conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 2-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-3-sulfonamide has also shown promise in the treatment of neurological disorders. Preclinical studies have indicated that this compound can modulate neurotransmitter systems and reduce oxidative stress, which are key factors in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings highlight the potential of 2-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-3-sulfonamide as a neuroprotective agent.

The pharmacokinetic profile of 2-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-3-sulfonamide has been extensively studied to ensure its suitability for clinical development. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. Furthermore, the compound has demonstrated low toxicity in preclinical safety studies, suggesting a favorable safety profile.

The synthetic route for 2-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-3-sulfonamide has been optimized to ensure high yield and purity. The synthesis involves several steps, including the formation of the pyridine ring, introduction of the difluoromethyl group, and subsequent functionalization to achieve the final product. The robustness and scalability of this synthetic method make it suitable for large-scale production, which is essential for clinical trials and commercialization.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-3-sulfonamide. Early-phase trials have shown promising results, with patients experiencing significant improvements in symptoms without major adverse effects. These preliminary findings have generated enthusiasm among researchers and clinicians alike, paving the way for further investigation in larger patient populations.

In conclusion, 2-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-3-sulfonamide (CAS No. 1805041-18-2) represents a promising candidate in the development of novel therapeutics for various medical conditions. Its unique structural features, coupled with its favorable pharmacological properties and safety profile, make it an attractive target for further research and clinical development. As ongoing studies continue to elucidate its full potential, this compound holds great promise for improving patient outcomes in multiple therapeutic areas.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd